molecular formula C16H15I2NO3 B3274832 O-Benzyl-3,5-diiodo-L-tyrosine CAS No. 61505-37-1

O-Benzyl-3,5-diiodo-L-tyrosine

Cat. No.: B3274832
CAS No.: 61505-37-1
M. Wt: 523.10 g/mol
InChI Key: NCBIOIFTGGTKPS-AWEZNQCLSA-N
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Description

O-Benzyl-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways This compound is characterized by the presence of benzyl and diiodo groups attached to the tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by benzylation The iodination process introduces iodine atoms at the 3 and 5 positions of the tyrosine molecule This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate under acidic conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to its non-iodinated form.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce non-iodinated tyrosine derivatives. Substitution reactions can result in various functionalized tyrosine compounds.

Scientific Research Applications

O-Benzyl-3,5-diiodo-L-tyrosine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in protein synthesis and metabolic pathways. It is also used in the development of biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Benzyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with amino acid transporters or enzymes involved in thyroid hormone synthesis, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-L-tyrosine: A closely related compound that lacks the benzyl group.

    O-Benzyl-L-tyrosine: Similar to O-Benzyl-3,5-diiodo-L-tyrosine but without the iodine atoms.

    L-Tyrosine: The parent amino acid from which this compound is derived.

Uniqueness

This compound is unique due to the presence of both benzyl and diiodo groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these functional groups play a crucial role.

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-diiodo-4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15I2NO3/c17-12-6-11(8-14(19)16(20)21)7-13(18)15(12)22-9-10-4-2-1-3-5-10/h1-7,14H,8-9,19H2,(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBIOIFTGGTKPS-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)CC(C(=O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15I2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70816796
Record name O-Benzyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70816796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61505-37-1
Record name O-Benzyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70816796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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